molecular formula C10H19N3 B15225408 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B15225408
M. Wt: 181.28 g/mol
InChI Key: YLICIOTUYIXDJS-UHFFFAOYSA-N
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Description

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is a substituted pyrazole derivative featuring an isopentyl (3-methylbutyl) group at the 1-position of the pyrazole ring and an ethylamine side chain at the 4-position. This compound belongs to a class of bioactive molecules where the pyrazole scaffold is often modified to modulate physicochemical properties and biological activity.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-[1-(3-methylbutyl)pyrazol-4-yl]ethanamine

InChI

InChI=1S/C10H19N3/c1-9(2)4-6-13-8-10(3-5-11)7-12-13/h7-9H,3-6,11H2,1-2H3

InChI Key

YLICIOTUYIXDJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C=N1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 1-isopentyl-1H-pyrazole-4-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound featuring an isopentyl group attached to a pyrazole ring and an ethanamine moiety. It has gained attention in medicinal chemistry for its potential biological activities and applications in drug development. The molecular formula for this compound is with a molecular weight of approximately 180.25 g/mol.

Scientific Research Applications

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is significant in medicinal chemistry, particularly in drug design for inflammatory diseases and cancer. Its structural features make it a candidate for modification to enhance efficacy and selectivity against specific biological targets and it may serve as a building block for more complex pharmaceutical agents.

  • Potential Biological Activities: Research indicates that compounds containing pyrazole moieties exhibit biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine may interact with biological targets, such as enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that pyrazole derivatives can inhibit enzymes like cyclooxygenase and modulate pathways associated with cancer progression.
  • Interaction Studies: Interaction studies involving 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine focus on its binding affinity and inhibitory activity against specific enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses, such as its interaction with cyclooxygenase enzymes to elucidate its anti-inflammatory properties.
  • Sandmeyer-type Reactions: One reaction pathway for 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine includes its use in Sandmeyer-type reactions, where it can be converted into halogenated derivatives using nitrous acid or other halogenating agents in the presence of copper salts.

Related Compounds

Several compounds share structural similarities with 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine:

Compound NameStructure TypeUnique Features
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-aminePyrazole derivativeContains a methyl group instead of isopentyl
3-(Isobutyl)-1H-pyrazolePyrazole derivativeSubstituted at the 3-position
4-(Isopropyl)-1H-pyrazolePyrazole derivativeIsopropyl substitution at the 4-position

Mechanism of Action

The mechanism of action of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues of Pyrazole Derivatives

The following table summarizes key structural and functional differences between 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine and related compounds:

Compound Name Substituent on Heterocycle Heterocycle Type Molecular Formula Molecular Weight (g/mol) Bioactivity/Notes
2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine Isopentyl (C5H11) Pyrazole C9H17N3 167.25 Not explicitly reported; inferred structural analog
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine Methyl (CH3) Pyrazole C6H11N3 125.17 Structural analog with reduced lipophilicity
2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine Ethyl (C2H5) Pyrazole C7H13N3 139.20 Ethyl substitution alters steric and electronic properties
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Methyl (CH3) Imidazole C6H11N3 125.17 Histamine metabolite; >98% purity
N,N-Diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine Fluorobenzyl, nitro Benzimidazole C21H24FN5O2 397.45 Opioid receptor ligand analog; regulated substance
Key Observations:

Heterocycle Type: Pyrazole derivatives (e.g., target compound) vs. imidazole (e.g., 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine) differ in electronic properties. Benzimidazole derivatives () exhibit extended aromatic systems, often associated with enhanced binding to targets like opioid receptors.

Substituent Effects :

  • Isopentyl vs. Methyl/Ethyl : The bulky isopentyl group in the target compound increases lipophilicity (logP ~2.5 estimated), likely improving membrane permeability compared to methyl (logP ~0.5) or ethyl (logP ~1.0) analogs. However, excessive bulk may hinder target engagement.
  • Nitro/Fluorobenzyl Groups : In benzimidazole derivatives (), electron-withdrawing groups (e.g., nitro) enhance stability and receptor binding but may introduce toxicity risks.

Pyrazole analogs without complex substituents (e.g., 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine) may serve as precursors or intermediates in drug synthesis .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Bulkier substituents like isopentyl may slow hepatic metabolism (e.g., CYP450 oxidation), extending half-life relative to smaller analogs.
  • Solubility : The ethylamine side chain in all compounds improves aqueous solubility, critical for bioavailability.

Biological Activity

2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with an isopentyl group attached to a pyrazole ring and an ethanamine moiety, which may influence its pharmacological properties. The current understanding of its biological activity encompasses anti-inflammatory, analgesic, and antitumor effects, making it a candidate for further research and development.

  • Molecular Formula : C10_{10}H14_{14}N2_{2}
  • Molecular Weight : 180.25 g/mol
  • Structure : The compound consists of an isopentyl group linked to a pyrazole ring, enhancing its interaction with biological targets.

Biological Activity

Research indicates that compounds containing pyrazole moieties exhibit various biological activities. The specific biological activities of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine include:

  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity
    • The compound has shown promise in modulating pathways associated with cancer progression. Research on similar pyrazole derivatives indicates their ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
  • Enzyme Interaction Studies
    • Interaction studies have focused on binding affinities and inhibitory activities against specific enzymes and receptors. For instance, studies suggest that the compound may interact with cyclooxygenase enzymes, elucidating its anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and unique features of compounds related to 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine:

Compound NameStructure TypeUnique Features
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-aminePyrazole derivativeContains a methyl group instead of isopentyl
3-(Isobutyl)-1H-pyrazolePyrazole derivativeSubstituted at the 3-position
4-(Isopropyl)-1H-pyrazolePyrazole derivativeIsopropyl substitution at the 4-position

The distinct isopentyl substitution on the pyrazole ring of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine may influence its pharmacokinetics and biological activity compared to other derivatives.

Case Studies

Several studies have evaluated the pharmacological effects of similar compounds:

Study on Anxiolytic Effects

A related study investigated a pyrazole derivative's anxiolytic-like effect through benzodiazepine and nicotinic pathways. The results indicated significant behavioral changes in animal models, suggesting that modifications in the pyrazole structure could lead to compounds with therapeutic effects on anxiety disorders .

Antitumor Activity Assessment

Another study focused on the antitumor activity of related pyrazoles, demonstrating that specific derivatives could induce apoptosis in various cancer cell lines. These findings underscore the potential for 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine to serve as a lead compound in developing anticancer agents .

Q & A

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

  • Methodological Answer :
  • Tautomer Analysis : Compare X-ray bond lengths (C-N vs. C=C) to distinguish 1H-pyrazole vs. 2H-pyrazole forms .
  • DFT Calculations : Gaussian09 optimizes tautomer geometries; compare with experimental data .
  • Case Study : For 1-ethyl-4-iodo-1H-pyrazol-3-amine, X-ray confirmed 1H tautomer dominance .

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